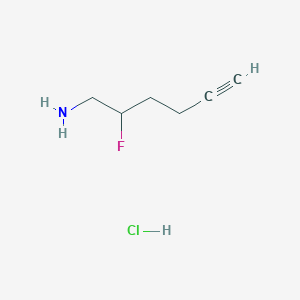
4-(5-Bromo-2-nitrophenoxymethyl)tetrahydropyran
Übersicht
Beschreibung
The compound “4-(5-Bromo-2-nitrophenoxymethyl)tetrahydropyran” is a derivative of tetrahydropyran, which is an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom . The compound also contains a bromo and nitro group attached to a phenyl ring, which is further connected to the tetrahydropyran ring via a methylene (-CH2-) group.
Chemical Reactions Analysis
Tetrahydropyranyl ethers are known to be resilient to a variety of reactions . The presence of the bromo and nitro groups on the phenyl ring could make this compound susceptible to reactions typical of these groups, such as nucleophilic aromatic substitution or reduction of the nitro group.Wissenschaftliche Forschungsanwendungen
Synthesis of Pheromones
4-(5-Bromo-2-nitrophenoxymethyl)tetrahydropyran has been used in the synthesis of pheromones. Specifically, it has been involved in the efficient synthesis of hexadecadienyl acetate and hexadecadienal, which are components of the female sex pheromones of Antheraea pernyi and A. polyphemus (Bestmann & Gunawardena, 1992) (Bestmann & Gunawardena, 1992).
Facilitation of Annulation Reactions
The compound is instrumental in annulation reactions. A study demonstrated its use in facilitating a [5+1] annulation reaction with C1 nucleophiles, leading to the synthesis of functionalized dihydropyrans (Zhong et al., 2020) (Zhong et al., 2020).
Prins Cyclization in Tetrahydropyranone Synthesis
It plays a role in Prins cyclization processes. Research has shown that tetrahydropyranones can be synthesized using a method that involves this compound, achieving high diastereoselectivity (Bora et al., 2023) (Bora et al., 2023).
Formation of Nitro-allenyl-tetrahydropyrans
It has been used in the synthesis of nitro-allenyl-tetrahydropyrans through oxa-Michael addition/SN2′ substitution processes (Dumez, Faure, & Dulcere, 2001) (Dumez, Faure, & Dulcere, 2001).
Preparation of Tetrahydropyrans for Biological Screening
It has contributed to the synthesis of a diverse range of tetrahydropyrans for biological target screening. These compounds have been prepared via oxidative carbon-hydrogen bond activation and click chemistry (Zaware et al., 2011) (Zaware et al., 2011).
Nitration in Tetrahydropyran Synthesis
The compound is involved in the nitration processes of tetrahydropyrans, facilitating the production of various nitro-compounds (Sargsyan, Mkrtumyan, & Gevorkyan, 1987) (Sargsyan, Mkrtumyan, & Gevorkyan, 1987).
Conversion into Tetrahydropyran Derivatives
This chemical is used in converting bromo oxirane into tetrahydropyran derivatives, as demonstrated in the synthesis of compounds like rhopaloic acid A and hippospongic acid A (Tokumasu et al., 1997) (Tokumasu et al., 1997).
Wirkmechanismus
are a class of organic compounds that contain a six-membered ring with five carbon atoms and one oxygen atom . They are commonly used in organic synthesis, particularly as protecting groups for alcohols . The tetrahydropyran ring system is also the core of pyranose sugars, such as glucose .
The mechanism of action of a tetrahydropyran would depend on its specific functional groups and the biological system it interacts with. For example, in the case of ambruticins, a family of polyketide natural products that exhibit potent antifungal activity, the tetrahydropyran ring is formed via the AmbJ catalysed epoxidation of the unsaturated 3,5-dihydroxy acid, ambruticin J, followed by regioselective cyclisation to ambruticin F .
The pharmacokinetics of tetrahydropyrans would also depend on the specific compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) can vary widely among different tetrahydropyrans .
Biochemische Analyse
Biochemical Properties
4-(5-Bromo-2-nitrophenoxymethyl)tetrahydropyran plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary, including binding interactions, enzyme inhibition or activation, and changes in gene expression. For instance, it may act as a reactant in nickel-catalyzed alkyl-alkyl Suzuki coupling reactions with boron reagents . Additionally, it has been used in the preparation of selective small-molecule melanocortin-4 receptor agonists .
Cellular Effects
This compound influences various types of cells and cellular processes. It can affect cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used in the preparation of aliphatic hydrocarbons via nickel-catalyzed Suzuki cross-coupling with alkylboranes . These interactions can lead to changes in cellular behavior and function.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been used in the preparation of anthranilic acids as antibacterial agents with human serum albumin binding affinity . These interactions can result in significant biochemical changes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. For example, it has been used in the preparation of antiatherogenic antioxidant di-tert-butyldihydrobenzofuranols via Grignard reactions with di-tert-butyl (hydroxy)benzaldehyde derivatives . These studies provide insights into the temporal dynamics of its effects.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This includes threshold effects and any toxic or adverse effects at high doses. For instance, it has been used in the synthesis of gephyrotoxin via the Schmidt reaction . These studies help determine the optimal dosage for desired effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, it has been used in the preparation of anthranilic acids as antibacterial agents with human serum albumin binding affinity . These interactions highlight its role in metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions can affect its localization and accumulation. For instance, it has been used in the preparation of selective small-molecule melanocortin-4 receptor agonists . Understanding these processes is crucial for determining its bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. It may involve targeting signals or post-translational modifications that direct it to specific compartments or organelles. For example, it has been used in the preparation of antiatherogenic antioxidant di-tert-butyldihydrobenzofuranols via Grignard reactions with di-tert-butyl (hydroxy)benzaldehyde derivatives . These studies provide insights into its subcellular dynamics.
Eigenschaften
IUPAC Name |
4-[(5-bromo-2-nitrophenoxy)methyl]oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO4/c13-10-1-2-11(14(15)16)12(7-10)18-8-9-3-5-17-6-4-9/h1-2,7,9H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXAKUVZSFKUPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=C(C=CC(=C2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



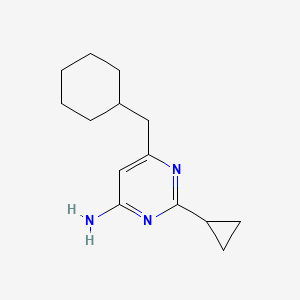
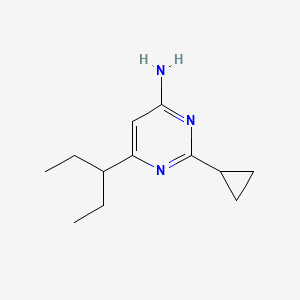

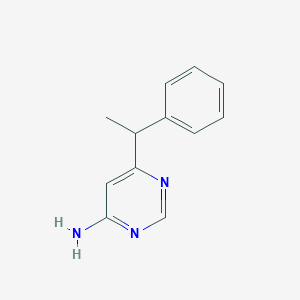


![6-{Bicyclo[2.2.1]hept-5-en-2-yl}-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484163.png)

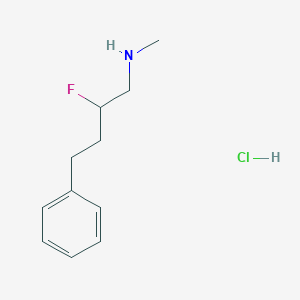

![2-Cyclopropyl-6-[(thiophen-3-yl)methyl]pyrimidin-4-amine](/img/structure/B1484171.png)
![2-Cyclopropyl-6-[(thiophen-2-yl)methyl]pyrimidin-4-amine](/img/structure/B1484172.png)
